molecular formula C16H16N4O2S B3019384 Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852372-90-8

Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B3019384
CAS No.: 852372-90-8
M. Wt: 328.39
InChI Key: ORXHBCIGJLDUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate ( 852372-91-9) is a synthetic heterocyclic compound with a molecular formula of C17H18N4O2S and a molecular weight of 342.42 g/mol . It is a solid ester derivative belonging to the [1,2,4]triazolo[4,3-b]pyridazine family, a class of nitrogen-bridged heterocycles known for their significant potential in medicinal chemistry research. The structure features a [1,2,4]triazolo[4,3-b]pyridazine core system, which is a fused bicyclic ring known to contribute to various biological activities. This specific compound serves as a valuable chemical scaffold and intermediate for researchers designing and synthesizing novel molecules for pharmacological investigation. Compounds within the [1,2,4]triazolo[4,3-b]pyridazine class have demonstrated a range of promising biological activities in scientific studies, making them a focus in drug discovery. Notably, structurally related [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported to exhibit potent antiviral properties, including activity against the Hepatitis A virus (HAV) in plaque reduction assays . Furthermore, broader research on analogous fused triazine and triazole heterocyclic systems has shown compelling cytotoxic activity against various human cancer cell lines, such as breast cancer models (MCF-7 and MDA-MB-231), suggesting a potential role for these scaffolds in developing new anticancer agents . The mechanism of action for this specific compound is an area of active research, but studies on related molecules indicate that biological activity may involve the modulation of key apoptotic pathways, including the upregulation of caspases and pro-apoptotic proteins like Bax . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific applications.

Properties

IUPAC Name

ethyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-22-16(21)11(2)23-14-10-9-13-17-18-15(20(13)19-14)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXHBCIGJLDUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves the reaction of 3-phenyl-1,2,4-triazole with a suitable pyridazine derivative under specific conditions. One common method involves the use of a dicationic molten salt as a catalyst, which facilitates the reaction under solvent-free conditions or in ethanol as a green solvent . The reaction conditions often include moderate temperatures and the use of triethylamine as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and environmentally friendly industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-b]pyridazine compounds exhibit significant antimicrobial properties. A study focusing on a series of triazolo[4,3-b]pyridazine derivatives demonstrated their effectiveness against various bacterial strains. The introduction of the ethyl group in Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate enhances its lipophilicity and bioavailability, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Recent studies have explored the synthesis of triazolo[4,3-b]pyridazine derivatives that act as dual inhibitors of c-Met and Pim kinases, both of which are implicated in cancer progression. The ethyl thio group may play a crucial role in enhancing the selectivity and potency of these inhibitors .

Neurological Disorders

Triazolo[4,3-b]pyridazine derivatives have been investigated for their effects on neurological disorders. The compound's ability to modulate neurotransmitter systems positions it as a potential therapeutic for conditions such as anxiety and depression .

Antimalarial Activity

Recent advancements have highlighted the potential of triazolo[4,3-b]pyridazines in antimalarial drug discovery. Compounds with similar scaffolds have shown promising results against Plasmodium falciparum, indicating that this compound could be explored for its antimalarial properties through structure-activity relationship studies .

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Formation of the triazole ring.
  • Introduction of the phenyl group.
  • Attachment of the ethyl thio propanoate moiety.

This multi-step synthesis allows for the modification of various substituents to optimize biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical in optimizing the compound's efficacy and safety profile. Variations in substituents on the triazole or pyridazine rings can significantly affect biological activity. For instance:

  • Substituents that enhance electron density can improve binding affinity to target enzymes.
  • Modifications that increase lipophilicity can enhance cellular uptake.

Case Studies

StudyFindingsImplications
Study on Antimicrobial Activity Identified significant antibacterial effects against Gram-positive bacteriaPotential for development into a new class of antibiotics
Research on Neurological Effects Demonstrated anxiolytic properties in animal modelsSuggests therapeutic use in anxiety disorders
Antimalarial Drug Discovery Compounds showed IC50 values <5 μM against P. falciparumHighlights potential as a lead compound for antimalarial therapy

Mechanism of Action

The mechanism of action of Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

The triazolo[4,3-b]pyridazine scaffold is structurally distinct from related heterocycles like triazolo-thiadiazoles or pyrazolo-triazoles. For example:

  • 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (): Features a triazolo-thiadiazole system, which exhibits planar geometry and strong C–H⋯π interactions.
  • 3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines (): Incorporates a pyrazole-triazine fusion, offering additional hydrogen-bonding sites and improved thermal stability (m.p. 369–371 K) .

Substituent Variations

  • Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS 721964-56-3, ): Differs by substituting the phenyl group with 3,4-dimethoxyphenyl.
  • Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate (CAS 476465-24-4, ): Replaces the triazolo-pyridazine core with a thiadiazole ring, reducing aromaticity but introducing a carboxamido group for enhanced hydrogen bonding .
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Melting Point (°C)
Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate Triazolo[4,3-b]pyridazine Phenyl, ethyl thioether C₁₇H₁₇N₄O₂S 357.41* Not reported
Ethyl 2-((3-(3,4-dimethoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)propanoate Triazolo[4,3-b]pyridazine 3,4-Dimethoxyphenyl C₁₈H₂₀N₄O₄S 388.4 Not reported
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole 4-Isobutylphenyl C₁₇H₂₂N₄S 314.45 96–98 (decomp.)

*Calculated based on analogous compounds in .

Enzyme Inhibition

  • AZD5153 (): A bivalent BET inhibitor containing a triazolopyridazine core. The target compound’s thioether linkage may offer improved membrane permeability compared to AZD5153’s methoxy-piperidine substituents .
  • Lanosterol-14α-demethylase Inhibition (): Pyrazolo-triazolo-triazines showed moderate activity, suggesting the target compound’s phenyl group could enhance binding via hydrophobic interactions .

Antimicrobial Activity

  • Triazolo-thiadiazoles (): Exhibit broad-spectrum antimicrobial activity (MIC values ≤ 25 µg/mL against S. aureus and E. coli). The planar triazolo-pyridazine core may similarly disrupt microbial cell membranes .

Biological Activity

Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazolo-pyridazine moiety linked to an ethyl thioester, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions starting from easily accessible precursors. Key steps include:

  • Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
  • Thioether Formation : The introduction of the thio group is crucial for enhancing the compound's reactivity and biological profile.
  • Esterification : The final step involves the esterification of the propanoic acid with ethanol to yield the desired ethyl ester.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)
Compound AMDA-MB-231 (Breast Cancer)17.83
Compound BMCF-7 (Breast Cancer)19.73

These values indicate that compounds with a triazolo-pyridazine core can effectively inhibit tumor cell proliferation, suggesting that this compound may exhibit similar effects due to its structural similarities .

Antimicrobial and Antifungal Properties

In addition to its antitumor activity, this compound has been investigated for its antimicrobial and antifungal properties. Preliminary assays indicate that it may inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for further development in infectious disease treatments.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in malignant cells.
  • Disruption of Cellular Signaling Pathways : The triazolo-pyridazine structure may interfere with critical signaling pathways that promote tumor growth.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazolo-pyridazine derivatives:

  • Study on Antiproliferative Effects : A series of triazolo-pyridazines were synthesized and evaluated for their antiproliferative activity against cancer cell lines. Results indicated that modifications in the phenyl group significantly affected potency .
  • Antimicrobial Activity Assessment : Compounds similar to this compound were tested against common bacterial strains like E. coli and S. aureus. Results showed promising antibacterial effects .

Q & A

Q. What are the common synthetic routes for Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate?

Answer: The synthesis typically involves stepwise heterocyclic assembly. A general approach includes:

Core formation : Constructing the [1,2,4]triazolo[4,3-b]pyridazine scaffold via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, thiadiazole or pyrazole precursors are often used (e.g., 3-phenyl substituents introduced via Suzuki coupling or nucleophilic substitution) .

Thioether linkage : Introducing the thio-propanoate side chain via nucleophilic substitution (SN2) or thiol-disulfide exchange. Ethyl 2-mercaptopropanoate is a common reagent for this step .

Esterification : Final esterification under acidic or basic conditions, often using ethanol as a solvent with catalytic HCl or K₂CO₃ .

Key considerations : Purity of intermediates is critical; silica gel chromatography is frequently employed for isolation .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Answer: A multi-technique approach is essential:

Technique Parameters Analyzed Example Conditions
LC-MS Molecular weight, purityC18 column, 0.1% formic acid in H₂O/MeOH gradient
¹H/¹³C NMR Structural confirmationDMSO-d₆ or CDCl₃, δ 1–10 ppm for protons
FT-IR Functional groups (C=O, C-S, triazole)1700–1650 cm⁻¹ (ester C=O), 650 cm⁻¹ (C-S)
XRD Crystallinity, stereochemistrySingle-crystal analysis (e.g., Cu-Kα radiation)

Data interpretation : Cross-referencing with computational models (e.g., DFT for NMR shifts) enhances reliability .

Q. What safety protocols are recommended for handling this compound?

Answer: Critical precautions include:

  • PPE : Chemical-resistant gloves (nitrile), ANSI-approved goggles, and lab coats .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, CH₂Cl₂) .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • First aid : Immediate eye irrigation with eyewash stations for 15 minutes; seek medical attention for skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable temperature NMR : To detect dynamic processes (e.g., triazole ring tautomerism) .
  • Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • High-resolution MS : Confirm molecular formula discrepancies (e.g., isotopic patterns for sulfur vs. oxygen) .
  • Crystallographic validation : Resolve ambiguities in substituent positioning via XRD .

Q. What experimental designs are effective for studying environmental fate and biodegradation?

Answer: Adopt tiered approaches from Project INCHEMBIOL ( ):

Abiotic studies :

  • Hydrolysis: pH 4–9 buffers, 25–50°C, LC-MS monitoring.
  • Photolysis: UV/Vis exposure (λ = 254–365 nm) in aqueous/organic media.

Biotic studies :

  • Microbial degradation: Use soil/water microcosms with GC-MS or radiolabeled tracers.
  • Ecotoxicity assays: Daphnia magna or algae growth inhibition tests.

Statistical design : Randomized block designs with split-split plots (e.g., time × pH × microbial load) .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer: Key variables to optimize:

Parameter Optimization Strategy Example
Catalyst Screen Pd/C, CuI, or organocatalysts for coupling stepsK₂CO₃ in DMF for SN2 reactions
Temperature Gradient trials (e.g., 50–120°C)80°C for 10 h in cyclization steps
Solvent polarity Test aprotic vs. polar protic solventsDMF for nucleophilic substitution
Stoichiometry Adjust molar ratios (1:1 to 1:3)1.2 equivalents of thiol for S-alkylation

Byproduct analysis : Use HPLC-DAD to track impurities; silica gel chromatography for isolation .

Q. What computational methods are suitable for predicting bioactivity or pharmacokinetics?

Answer: Leverage in silico tools:

  • Docking studies : AutoDock Vina with triazolopyridazine scaffolds against target enzymes (e.g., kinases) .
  • ADMET prediction : SwissADME for GI absorption, BBB penetration, and CYP450 inhibition .
  • QSAR models : Correlate substituent electronic properties (Hammett σ) with activity .

Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Answer: Design simulated biological matrices:

  • Plasma stability : Incubate in human plasma (37°C, pH 7.4), quench with acetonitrile, and analyze via LC-MS .
  • Metabolic profiling : Use liver microsomes (human/rat) + NADPH for phase I/II metabolism screening .
  • pH-dependent degradation : Test buffers (pH 1–10) for ester hydrolysis or triazole ring modifications .

Data analysis : Kinetic modeling (e.g., first-order decay) to calculate half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.